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molecular formula C9H11BrN2O B590522 2-Amino-5-bromo-N,N-dimethylbenzamide CAS No. 139253-79-5

2-Amino-5-bromo-N,N-dimethylbenzamide

Cat. No. B590522
M. Wt: 243.104
InChI Key: KKABTZZYSDNSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906648B2

Procedure details

Into an 15 mL high pressure glass vial (with Teflon screw cap) were added 5-bromoisatoic anhydride (0.401 g, 1.66 mmol), DMAP (20 mg, 0.16 mmol), and dimethyl amine (2 M in THF; 5.0 mL, 10.0 mmol). The vial was sealed and placed in an oil bath at 70° C. for 8 h after which it was concentrated under vacuum. The crude product was dissolved in EtOAc and washed 2× with water followed by brine. The organic phase was dried (Na2SO4), filtered and concentrated to afford 0.428 g of 2-Amino-5-bromo-N,N-dimethyl-benzamide as a pink solid, which was used directly for the next step. 1H-NMR (500 MHz, d6-DMSO) δ=7.19 (dd. J=2.0, 8.5 Hz, 1H), 7.08 (d, J=2.0 Hz, 1H), 6.63 (d, J=8.5 Hz, 1H), 5.31 (br. s, 2H), 2.89 (br. s, 6H). MS: m/z 198/200 [C═O+].
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.401 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[C:6]2[C:7](OC(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[CH3:14][NH:15][CH3:16]>CN(C1C=CN=CC=1)C>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:13][C:6]=1[C:7]([N:15]([CH3:16])[CH3:14])=[O:8]

Inputs

Step One
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.401 g
Type
reactant
Smiles
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CNC
Name
Quantity
20 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
CONCENTRATION
Type
CONCENTRATION
Details
after which it was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in EtOAc
WASH
Type
WASH
Details
washed 2× with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=C(C(=O)N(C)C)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.428 g
YIELD: CALCULATEDPERCENTYIELD 106.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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